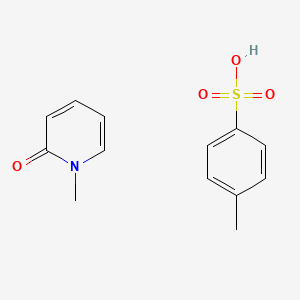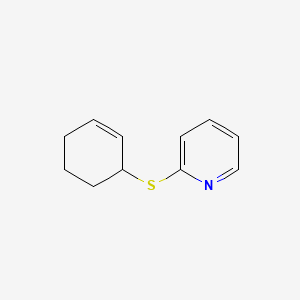
Pyridine, 2-(2-cyclohexen-1-ylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(2-cyclohexen-1-ylthio)-: is an organic compound with the molecular formula C11H13NS It is a heterocyclic aromatic compound, characterized by a pyridine ring substituted with a 2-(2-cyclohexen-1-ylthio) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives, including Pyridine, 2-(2-cyclohexen-1-ylthio)-, can be achieved through several methods. One common approach involves the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Hantzsch pyridine synthesis is a well-known method that involves the reaction of an aldehyde with two equivalents of a β-keto ester and a nitrogen donor such as ammonium acetate . Another method includes the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For example, the vapor-phase catalytic reactions of carbonyl compounds can be employed to produce various substituted pyridines . These methods are designed to be efficient and scalable, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Pyridine, 2-(2-cyclohexen-1-ylthio)-, like other pyridine derivatives, can undergo various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyridine compounds. .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyridine derivatives can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
Chemistry: Pyridine, 2-(2-cyclohexen-1-ylthio)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology and Medicine: Pyridine derivatives are commonly found in pharmaceuticals due to their biological activity. They can act as ligands for transition metals, which are important in medicinal chemistry for the development of drugs .
Industry: In the industrial sector, pyridine derivatives are used as solvents, catalysts, and intermediates in the production of agrochemicals and other fine chemicals .
作用機序
The mechanism of action of Pyridine, 2-(2-cyclohexen-1-ylthio)- involves its interaction with molecular targets through its aromatic ring and sulfur-containing side chain. The pyridine ring can participate in π-π interactions, while the sulfur atom can form coordination bonds with metal ions. These interactions can influence various biochemical pathways and processes .
類似化合物との比較
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
Pyrimidine: Similar to pyridine but contains two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom.
Uniqueness: Pyridine, 2-(2-cyclohexen-1-ylthio)- is unique due to the presence of the 2-(2-cyclohexen-1-ylthio) group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, making it suitable for specific applications that other pyridine derivatives may not be able to achieve .
特性
CAS番号 |
112157-69-4 |
|---|---|
分子式 |
C11H13NS |
分子量 |
191.29 g/mol |
IUPAC名 |
2-cyclohex-2-en-1-ylsulfanylpyridine |
InChI |
InChI=1S/C11H13NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h2,4-6,8-10H,1,3,7H2 |
InChIキー |
OVEWMYSQVRZOHE-UHFFFAOYSA-N |
正規SMILES |
C1CC=CC(C1)SC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]pentanamide](/img/structure/B14319135.png)
![2-Amino-7-[(propan-2-yl)oxy]pteridin-4(1H)-one](/img/structure/B14319138.png)
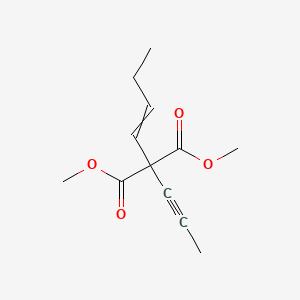
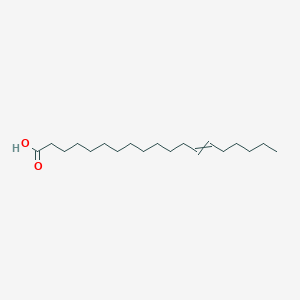

![1-Amino-8-methoxybenzo[f]quinazoline-7,10-dione](/img/structure/B14319168.png)
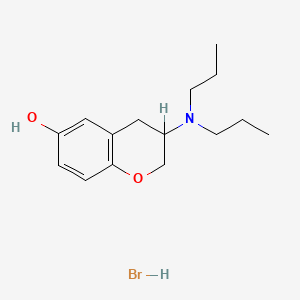
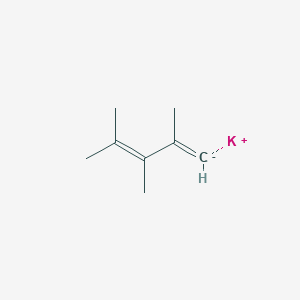
![2,5-Diphenyl-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-tetrazol-1-ium chloride](/img/structure/B14319180.png)
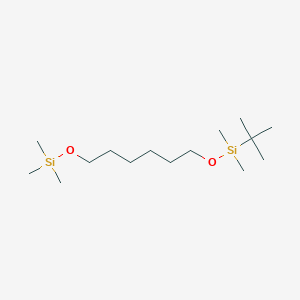
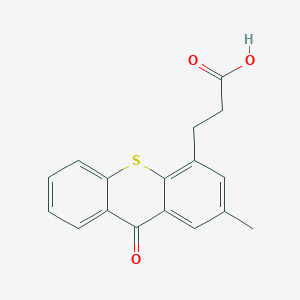
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
